3-Cyclopropoxy-5-(methylsulfonamido)pyridine-2-sulfonamide
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Overview
Description
3-Cyclopropoxy-5-(methylsulfonamido)pyridine-2-sulfonamide is a chemical compound with the molecular formula C9H13N3O5S2 and a molecular weight of 307.35 g/mol . This compound features a pyridine ring substituted with cyclopropoxy, methylsulfonamido, and sulfonamide groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-(methylsulfonamido)pyridine-2-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 3-cyclopropoxypyridine-2-sulfonamide with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as using environmentally friendly solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-(methylsulfonamido)pyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
3-Cyclopropoxy-5-(methylsulfonamido)pyridine-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-(methylsulfonamido)pyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-5-(methylamino)pyridine-2-sulfonamide: Similar structure but with a methylamino group instead of a methylsulfonamido group.
3-Cyclopropoxy-5-isopropylpyridine-2-sulfonamide: Contains an isopropyl group instead of a methylsulfonamido group.
Uniqueness
3-Cyclopropoxy-5-(methylsulfonamido)pyridine-2-sulfonamide is unique due to its combination of cyclopropoxy, methylsulfonamido, and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, including chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C9H13N3O5S2 |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-(methanesulfonamido)pyridine-2-sulfonamide |
InChI |
InChI=1S/C9H13N3O5S2/c1-18(13,14)12-6-4-8(17-7-2-3-7)9(11-5-6)19(10,15)16/h4-5,7,12H,2-3H2,1H3,(H2,10,15,16) |
InChI Key |
FEIJCKUKFCGVKU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(N=C1)S(=O)(=O)N)OC2CC2 |
Origin of Product |
United States |
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